molecular formula C63H60Br3O6P3 B3191594 (2-Carboxyethyl)triphenylphosphonium tribromide CAS No. 55985-85-8

(2-Carboxyethyl)triphenylphosphonium tribromide

Cat. No.: B3191594
CAS No.: 55985-85-8
M. Wt: 1245.8 g/mol
InChI Key: SZKHVYGCMPETHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Carboxyethyl)triphenylphosphonium tribromide typically involves the reaction of triphenylphosphine with an appropriate brominating agent in the presence of a carboxyethyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2-Carboxyethyl)triphenylphosphonium tribromide primarily undergoes substitution reactions, where it acts as a bromine transfer agent. It is used in the selective α-bromination of ketones and ketone acetals . The compound can also participate in other halogenation reactions under specific conditions .

Common Reagents and Conditions

Common reagents used with this compound include ketones, ketone acetals, and other substrates that require bromination. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane, under an inert atmosphere to prevent moisture interference .

Major Products Formed

The major products formed from reactions involving this compound are α-brominated ketones and ketone acetals. These products are valuable intermediates in various organic synthesis processes .

Mechanism of Action

The mechanism of action of (2-Carboxyethyl)triphenylphosphonium tribromide involves the transfer of bromine atoms to the substrate. The compound’s triphenylphosphonium group stabilizes the bromine atoms, facilitating their transfer to the target molecule. This process is crucial in the selective α-bromination of ketones and ketone acetals .

Properties

IUPAC Name

2-carboxyethyl(triphenyl)phosphanium;tribromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C21H19O2P.3BrH/c3*22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;;;/h3*1-15H,16-17H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKHVYGCMPETHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H60Br3O6P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722245
Record name (2-Carboxyethyl)(triphenyl)phosphanium bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1245.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55985-85-8
Record name (2-Carboxyethyl)(triphenyl)phosphanium bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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